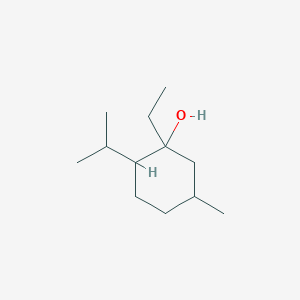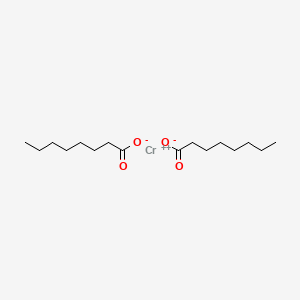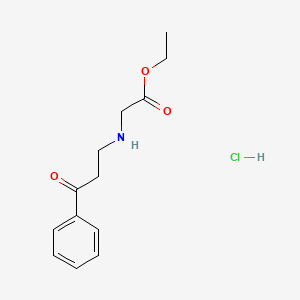
Hectane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C₁₀₀H₂₀₂ . It is a member of the alkane series, which consists of saturated hydrocarbons with single bonds between carbon atoms. Hectane is a long-chain alkane with 100 carbon atoms, making it one of the higher alkanes. It is a colorless, odorless compound that is typically found in a solid state at room temperature due to its high molecular weight.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hectane can be synthesized through the Wurtz reaction, which involves the coupling of two alkyl halides in the presence of sodium metal. For example, 1-iodopentacontane can react with sodium metal to form this compound. The reaction is typically carried out in an inert solvent such as xylene and requires heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound is not common due to its limited applications and the complexity of synthesizing such a long-chain hydrocarbon. it can be produced in small quantities for research purposes using the aforementioned synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions
Hectane, like other alkanes, primarily undergoes combustion and substitution reactions. Due to its long carbon chain, it is less reactive compared to shorter alkanes.
-
Combustion: : this compound can undergo complete combustion in the presence of excess oxygen to produce carbon dioxide and water. [ \text{C₁₀₀H₂₀₂} + 151\text{O₂} \rightarrow 100\text{CO₂} + 101\text{H₂O} ]
-
Substitution: : this compound can undergo halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) in the presence of ultraviolet light or heat.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (e.g., chlorine or bromine) and ultraviolet light or heat.
Major Products Formed
Combustion: Carbon dioxide and water.
Halogenation: Various halogenated derivatives of this compound, depending on the extent of substitution.
Applications De Recherche Scientifique
Hectane is primarily used in scientific research to study the properties and behaviors of long-chain hydrocarbons. Its applications include:
Chemistry: Used as a model compound to study the physical and chemical properties of long-chain alkanes.
Materials Science: Investigated for its potential use in the development of new materials, such as lubricants and waxes.
Biology and Medicine: Studied for its interactions with biological membranes and potential use in drug delivery systems.
Industry: Explored for its potential use in the production of specialty chemicals and as a reference compound in analytical chemistry.
Mécanisme D'action
Hectane exerts its effects primarily through physical interactions rather than chemical reactivity due to its saturated nature. Its long carbon chain allows it to interact with other molecules through van der Waals forces. In biological systems, this compound can interact with lipid bilayers, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Hectane can be compared with other long-chain alkanes such as nonacontane (C₉₀H₁₈₂) and henicosane (C₂₁H₄₄). While these compounds share similar chemical properties, this compound’s longer carbon chain gives it unique physical properties, such as higher melting and boiling points. This makes this compound less volatile and more stable at higher temperatures compared to its shorter-chain counterparts.
List of Similar Compounds
- Nonacontane (C₉₀H₁₈₂)
- Henicosane (C₂₁H₄₄)
- Octacontane (C₈₀H₁₆₂)
This compound’s uniqueness lies in its extremely long carbon chain, which imparts distinct physical properties that are valuable for specific research applications.
Propriétés
Numéro CAS |
6703-98-6 |
|---|---|
Formule moléculaire |
C100H202 |
Poids moléculaire |
1404.7 g/mol |
Nom IUPAC |
hectane |
InChI |
InChI=1S/C100H202/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-71-73-75-77-79-81-83-85-87-89-91-93-95-97-99-100-98-96-94-92-90-88-86-84-82-80-78-76-74-72-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-100H2,1-2H3 |
Clé InChI |
AFVYWKMVEGBLGD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


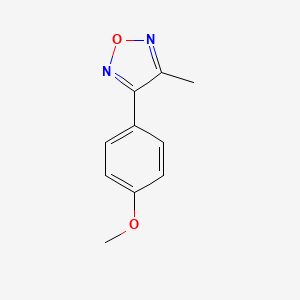



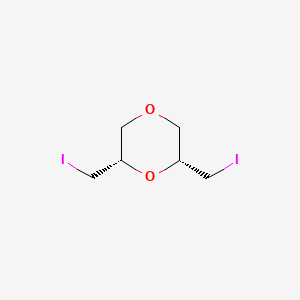
![6-[2-(4-Methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14719724.png)


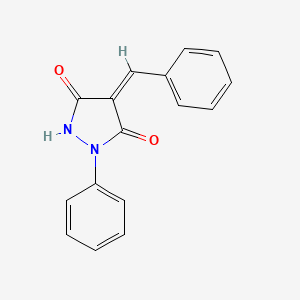
![3-[(2-methyl-6-oxo-6,7-dihydro-3H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B14719759.png)

